molecular formula C12H11ClFNS B7555776 1-(3-chloro-4-fluorophenyl)-N-(thiophen-2-ylmethyl)methanamine

1-(3-chloro-4-fluorophenyl)-N-(thiophen-2-ylmethyl)methanamine

Cat. No. B7555776
M. Wt: 255.74 g/mol
InChI Key: MDLREDPDHOVNOX-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-N-(thiophen-2-ylmethyl)methanamine, also known as Lasmiditan, is a novel drug that belongs to the class of selective serotonin receptor agonists. It is currently under development for the treatment of migraine headaches. Lasmiditan is a potent and highly selective agonist of the 5-HT1F receptor, which is believed to play a key role in the pathophysiology of migraine headaches.

Mechanism of Action

1-(3-chloro-4-fluorophenyl)-N-(thiophen-2-ylmethyl)methanamine works by selectively activating the 5-HT1F receptor, which is believed to play a key role in the pathophysiology of migraine headaches. Activation of this receptor leads to a reduction in the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are believed to play a key role in the development of migraine headaches.
Biochemical and Physiological Effects:
1-(3-chloro-4-fluorophenyl)-N-(thiophen-2-ylmethyl)methanamine has been shown to have a number of biochemical and physiological effects, including the reduction of CGRP release, the inhibition of trigeminal nerve activation, and the modulation of pain processing pathways in the central nervous system. These effects are believed to underlie the drug's efficacy in treating migraine headaches.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chloro-4-fluorophenyl)-N-(thiophen-2-ylmethyl)methanamine in lab experiments include its high potency and selectivity for the 5-HT1F receptor, as well as its well-established safety profile. However, the limitations of using 1-(3-chloro-4-fluorophenyl)-N-(thiophen-2-ylmethyl)methanamine in lab experiments include its high cost and limited availability, as well as the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several potential future directions for research on 1-(3-chloro-4-fluorophenyl)-N-(thiophen-2-ylmethyl)methanamine. These include the development of new formulations of the drug for improved delivery and efficacy, the investigation of its potential use in other neurological disorders, such as cluster headaches and post-traumatic headaches, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to better understand the long-term safety and efficacy of 1-(3-chloro-4-fluorophenyl)-N-(thiophen-2-ylmethyl)methanamine in treating migraine headaches.

Synthesis Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-N-(thiophen-2-ylmethyl)methanamine involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the thiophen-2-ylmethylamine moiety, which is achieved through a reductive amination reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-N-(thiophen-2-ylmethyl)methanamine has been extensively studied in preclinical and clinical trials for the treatment of migraine headaches. In preclinical studies, 1-(3-chloro-4-fluorophenyl)-N-(thiophen-2-ylmethyl)methanamine has been shown to be highly effective in reducing the frequency and severity of migraine attacks. In clinical trials, 1-(3-chloro-4-fluorophenyl)-N-(thiophen-2-ylmethyl)methanamine has been shown to be well-tolerated and effective in treating acute migraine attacks, with a rapid onset of action and sustained pain relief.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-N-(thiophen-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNS/c13-11-6-9(3-4-12(11)14)7-15-8-10-2-1-5-16-10/h1-6,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLREDPDHOVNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-fluorophenyl)-N-(thiophen-2-ylmethyl)methanamine

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